(5Z)-5-[[5-(3-Chlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile
Descripción
Propiedades
IUPAC Name |
(5Z)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O5S/c1-13-18(10-17-5-6-20(30-17)14-3-2-4-15(23)9-14)21(26)25(22(27)19(13)11-24)16-7-8-31(28,29)12-16/h2-6,9-10,16H,7-8,12H2,1H3/b18-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQUUFCBFARYHX-ZDLGFXPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)C1=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C4CCS(=O)(=O)C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C(=O)N(C(=O)/C1=C\C2=CC=C(O2)C3=CC(=CC=C3)Cl)C4CCS(=O)(=O)C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (5Z)-5-[[5-(3-Chlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile is a complex organic molecule with potential applications in medicinal chemistry. Its structure incorporates multiple functional groups that may interact with various biological targets, making it a subject of interest for research in pharmacology and drug development.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 465.9 g/mol. The presence of furan, pyridine, and dioxothiolan moieties suggests diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H16ClN3O4S |
| Molecular Weight | 465.9 g/mol |
| Structural Features | Furan, Pyridine, Dioxothiolane |
Biological Activity Overview
Preliminary studies indicate that compounds with structural similarities to this molecule exhibit a range of biological activities, including:
- Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation.
- Antimicrobial Effects : Some derivatives have demonstrated effectiveness against various bacterial strains.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Anticancer Activity
A study evaluated the cytotoxic effects of related compounds on human cancer cell lines. Results indicated that the presence of the furan ring significantly enhances anticancer activity, with some derivatives achieving IC50 values in the low micromolar range.
Antimicrobial Effects
Research conducted on derivatives of this compound showed promising results against Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.
Enzyme Inhibition Studies
In vitro assays demonstrated that certain derivatives can inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses. This suggests potential applications in anti-inflammatory drug development.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR studies have been performed to identify structural features contributing to biological activity. Key findings include:
- Furan Moiety : Essential for anticancer activity.
- Chlorophenyl Group : Enhances antimicrobial properties.
- Dioxothiolan Ring : Increases enzyme inhibition potential.
Q & A
Q. What synthetic methodologies are effective for constructing the pyridine-3-carbonitrile core of this compound?
The pyridine-3-carbonitrile core can be synthesized via cyclocondensation reactions using chloroacetic acid and aromatic aldehydes under reflux with sodium acetate as a catalyst. Key steps involve forming the exocyclic double bond through Knoevenagel-type condensation. For example, similar pyridinedione systems achieve yields >65% using acetic anhydride/acetic acid solvent mixtures and 2-hour reflux conditions .
Q. How can spectroscopic techniques confirm the Z-configuration of the exocyclic double bond?
The Z-configuration is confirmed by:
- ¹H NMR : The =CH proton appears as a singlet at δ 7.94–8.01 ppm in DMSO-d6 due to deshielding by electron-withdrawing groups.
- NOESY : Spatial proximity between the furan methylidene proton and pyridine ring protons validates the stereochemistry.
- ¹³C NMR : The =CH carbon resonates at δ 135–138 ppm, consistent with hindered rotation in Z-isomers .
Q. What purification strategies are optimal for isolating this compound?
Crystallization from DMF/water mixtures (1:3 v/v) effectively removes byproducts. For polar intermediates, column chromatography with ethyl acetate/hexane (3:7) gradients achieves >95% purity. Recrystallization in acetic acid is recommended for final product isolation .
Q. How does the 1,1-dioxothiolan-3-yl group influence the compound’s solubility and stability?
The dioxothiolane ring enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its sulfone moiety. Stability tests under ambient conditions show no decomposition over 30 days when stored in airtight containers with desiccants .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of the 1,1-dioxothiolan-3-yl group introduction?
Regioselectivity arises from nucleophilic attack at the least sterically hindered position of the dithiolane intermediate. Kinetic control at −50°C using sulfuryl chloride directs substitution to the pyridine’s 3-position, as observed in analogous chlorination reactions .
Q. How can computational methods predict the compound’s electronic properties?
Density functional theory (DFT) studies at the B3LYP/6-31G(d) level reveal:
Q. What strategies resolve contradictions in reported melting points for structurally similar derivatives?
Discrepancies may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to quantify solvent content. For example, a 5°C variation in melting points of thiazolo-pyrimidines was attributed to DMF solvates .
Q. How can the compound’s reactivity with nucleophiles be systematically evaluated?
Perform nucleophilic substitution assays under controlled conditions:
- Kinetic studies : Monitor reaction progress with hydrazine or amines via HPLC.
- Product analysis : Identify adducts using HRMS and 2D NMR. In similar systems, the cyano group reacts preferentially with primary amines at 60°C in ethanol .
Methodological Challenges and Solutions
Q. Why do some synthetic routes yield low quantities of the furan-methylidene moiety?
Competing side reactions (e.g., aldol condensation) reduce yields. Mitigation strategies include:
Q. How can X-ray crystallography validate the compound’s three-dimensional structure?
Single crystals suitable for X-ray analysis are grown via slow evaporation of acetonitrile solutions. Key structural features to confirm:
Q. What analytical approaches detect trace impurities in final products?
High-resolution LC-MS (ESI+) with a C18 column (3.5 µm, 4.6 × 150 mm) identifies impurities at 0.1% levels. Common contaminants include unreacted 3-chlorophenylfuran precursors (retention time: 8.2 min) .
Q. How can the compound’s biological activity be evaluated in enzyme inhibition assays?
Use fluorescence-based kinase inhibition assays (e.g., EGFR-TK):
- IC50 determination : Serial dilutions (1 nM–10 µM) in 96-well plates.
- Controls : Staurosporine (positive control) and DMSO (negative control).
Preliminary data for analogs show IC50 values of 12–18 µM, suggesting moderate activity .
Tables
Table 1. Key spectroscopic data for structural validation
| Technique | Key Signals |
|---|---|
| IR (KBr) | 2220 cm⁻¹ (C≡N), 1719 cm⁻¹ (C=O) |
| ¹H NMR | δ 2.24 (s, CH3), δ 7.94 (s, =CH) |
| ¹³C NMR | δ 167.26 (C=O), δ 117.21 (C≡N) |
| HRMS | m/z 386 (M⁺, C20H10N4O3S) |
Table 2. Optimized reaction conditions for pyridine core synthesis
| Parameter | Optimal Value |
|---|---|
| Solvent | Acetic anhydride/acetic acid (1:2) |
| Temperature | Reflux (120°C) |
| Catalyst | Sodium acetate (0.5 g/mmol) |
| Reaction time | 2–4 hours |
| Yield | 68–72% |
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
